Cas no 2034451-20-0 (5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole)
![5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole structure](https://www.kuujia.com/scimg/cas/2034451-20-0x500.png)
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- [4-(pyridin-2-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
- (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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- Inchi: 1S/C18H23N5O/c24-18(14-4-5-16-17(11-14)21-13-20-16)23-9-7-22(8-10-23)12-15-3-1-2-6-19-15/h1-3,6,13-14H,4-5,7-12H2,(H,20,21)
- InChI Key: RTJSJBBIHREZPK-UHFFFAOYSA-N
- SMILES: O=C(C1([H])C([H])([H])C2=C(C([H])([H])C1([H])[H])N=C([H])N2[H])N1C([H])([H])C([H])([H])N(C([H])([H])C2=C([H])C([H])=C([H])C([H])=N2)C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 437
- Topological Polar Surface Area: 65.099
- XLogP3: 0.5
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6492-0330-15mg |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 90%+ | 15mg |
$133.5 | 2023-04-24 | |
Life Chemicals | F6492-0330-5μmol |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6492-0330-10μmol |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6492-0330-4mg |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6492-0330-1mg |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6492-0330-2μmol |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6492-0330-10mg |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6492-0330-3mg |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6492-0330-5mg |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6492-0330-2mg |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
2034451-20-0 | 2mg |
$88.5 | 2023-09-08 |
5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Related Literature
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on 5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Research Brief on 5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS: 2034451-20-0)
The compound 5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS: 2034451-20-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.
Recent studies highlight that this compound exhibits a unique structural framework, combining a tetrahydrobenzodiazole core with a pyridinylmethylpiperazine moiety. This hybrid architecture is believed to contribute to its selective binding affinity for specific biological targets, particularly in the central nervous system (CNS) and oncology-related pathways. Computational docking studies suggest strong interactions with G-protein-coupled receptors (GPCRs) and kinase enzymes, making it a promising candidate for further optimization.
In vitro assays conducted in 2023 demonstrated that 2034451-20-0 displays moderate inhibitory activity against serotonin receptors (5-HT2A and 5-HT6), with IC50 values in the low micromolar range. Additionally, preliminary cytotoxicity screenings revealed selective antiproliferative effects against certain cancer cell lines, notably glioblastoma and colorectal adenocarcinoma, without significant toxicity to normal cells. These findings position the compound as a potential lead for dual-action therapeutics in neuropsychiatric and oncological disorders.
From a synthetic chemistry perspective, novel routes to 2034451-20-0 have been optimized to improve yield and scalability. A 2024 publication in the Journal of Medicinal Chemistry describes a one-pot cascade reaction involving a Buchwald-Hartwig amination followed by a carbonylative cyclization, achieving an overall yield of 68%. This advancement addresses earlier challenges in piperazine derivatization and benzodiazole ring formation.
Ongoing research is exploring structure-activity relationships (SAR) around this scaffold. Early-stage modifications at the pyridine nitrogen or the piperazine carbonyl have shown marked effects on blood-brain barrier (BBB) penetration, as quantified by in situ perfusion models. Furthermore, deuterium isotope effects are being investigated to enhance metabolic stability without compromising target engagement.
In conclusion, 2034451-20-0 represents a chemically tractable scaffold with multipharmacological potential. Future directions include detailed mechanistic studies, in vivo efficacy validation in disease models, and development of radiolabeled analogs for target engagement studies. The compound's progress exemplifies contemporary strategies in fragment-based drug design where privileged structures are combinatorially assembled for target polypharmacology.
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